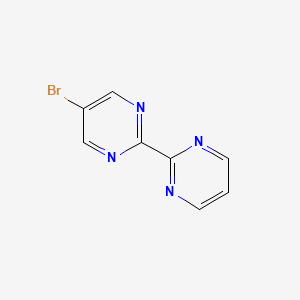

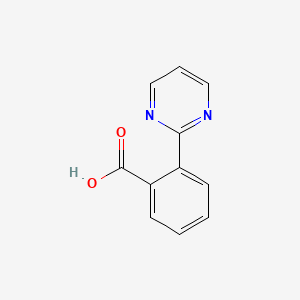

2-(Pyrimidin-2-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Pyrimidin-2-yl)benzoic acid” is a chemical compound with the CAS Number: 400892-62-8 . It has a molecular weight of 200.2 . The compound is solid in physical form and is stored in a refrigerator . Its IUPAC name is 2-(2-pyrimidinyl)benzoic acid .

Synthesis Analysis

A new approach to the synthesis of 2-(pyrimidin-2-yl)benzoic acids based on the ring contraction of the 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds and their synthetic equivalents has been developed . Another method uses 2-bromo-5-methyl benzoic acid and 2-chloropyrimidine as raw materials, with PdCl2(PPh3)2 as a metal catalyst to mediate one-pot generation of 5-methyl-2-(pyrimidin-2-yl)benzoic acid using the Negishi cross-coupling method .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8N2O2/c14-11(15)9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H,(H,14,15) . The InChI Key is BCLGTIBYZQQFJW-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 200.19 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 200.058577502 g/mol . The topological polar surface area is 63.1 Ų . The compound has a heavy atom count of 15 .

Scientific Research Applications

Synthesis Methods

- A novel approach for synthesizing 2-(pyrimidin-2-yl)benzoic acids involves ring contraction of 2-carbamimidoylbenzoic acid, leading to the formation of the 4,6-dihydropyrimido[2,1-a]isoindole-4,6-dione system. This method provides a new pathway for the creation of these compounds, which can be utilized in various scientific applications (Hordiyenko et al., 2020).

- Another synthetic method involves the preparation of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a molecular fragment of orexin Filorexant (MK-6096). This synthesis uses the Negishi cross-coupling method and offers advantages such as a short synthetic pathway and high yield (Liu et al., 2020).

Chemical Properties and Applications

- 2-(Pyrimidin-2-yl)benzoic acids can be utilized in the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions. This process is important for creating compounds with specific chemical properties (Quiroga et al., 2007).

- These compounds are being explored as potential corrosion inhibitors for mild steel in hydrochloric acid solutions. Their effectiveness as inhibitors makes them valuable in materials science and engineering (Ashassi-Sorkhabi et al., 2005).

- They have also been utilized in the synthesis of Tb coordination polymers, acting as luminescent sensors for detecting pollutant anions. This application is significant in environmental monitoring and detection technologies (Chen et al., 2016).

- In agriculture, 2-(pyrimidin-2-yl)benzoic acid derivatives are synthesized for testing as potential plant growth regulators, showcasing their utility in agronomy and plant sciences (Harris et al., 1979).

Biomedical Research

- These compounds are also investigated in medicinal chemistry, particularly in the synthesis of antifolates, inhibitors of dihydrofolate reductase, and potential antitumor agents. This highlights their significance in drug development and cancer research (Gangjee et al., 2007).

- They have shown potential in synthesizing novel protein kinase CK2 inhibitors, contributing to research in the field of biochemistry and molecular biology (Ostrynska et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that pyrimidine derivatives have been found to exhibit a wide range of pharmacological activities .

Mode of Action

Pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Given the broad range of activities exhibited by pyrimidine derivatives, it’s likely that this compound would have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

2-pyrimidin-2-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLGTIBYZQQFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639133.png)

![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(4-methoxyphenyl)methanone](/img/structure/B2639139.png)

![2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2639141.png)

![5-(cyclopropylmethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2639142.png)

![4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2639143.png)

![(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2639144.png)